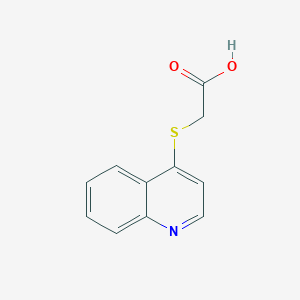

(Quinolin-4-ylthio)acetic acid

Beschreibung

(Quinolin-4-ylthio)acetic acid is a quinoline-derived compound featuring a thioether linkage (-S-) and an acetic acid functional group. This structure enables diverse biological activities, including antioxidant and phytotoxic effects, as well as growth-regulating properties in plants . Its molecular framework adheres to Lipinski’s rule of five, ensuring favorable bioavailability for drug development . Research highlights its dual role: cytotoxic activity at high concentrations (e.g., 500 mg/mL) and growth-promoting effects at low doses (1–20 µg/mL), particularly in agricultural applications .

Eigenschaften

Molekularformel |

C11H9NO2S |

|---|---|

Molekulargewicht |

219.26 g/mol |

IUPAC-Name |

2-quinolin-4-ylsulfanylacetic acid |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14) |

InChI-Schlüssel |

YNVFNYVMGCFOPY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(Chinolin-4-ylthio)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Chinolinring kann zu Dihydrochinolinderivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Acylchloride werden üblicherweise für Substitutionsreaktionen verwendet.

Wissenschaftliche Forschungsanwendungen

(Chinolin-4-ylthio)essigsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Wirkmechanismus

Der Wirkmechanismus von (Chinolin-4-ylthio)essigsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Chinolinring kann mit DNA interkalieren und so die Replikation bestimmter Mikroorganismen hemmen. Die Thioessigsäuregruppe kann mit Enzymen und Proteinen interagieren und deren Aktivität modulieren. Darüber hinaus kann die Verbindung oxidativen Stress in Zellen induzieren, was zu Apoptose in Krebszellen führt.

Analyse Chemischer Reaktionen

Oxidation Reactions

QTA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones.

| Reagent/Conditions | Product | Yield | Key Observations | Reference |

|---|---|---|---|---|

| H₂O₂ (30%, RT, 2 h) | Sulfoxide derivative | 78% | Selective oxidation of thioether | |

| m-CPBA (0°C → RT, 4 h) | Sulfone derivative | 85% | Complete oxidation confirmed by NMR |

Mechanism :

-

The thioether sulfur is oxidized via electrophilic attack by peracids or peroxides, forming sulfoxide intermediates (e.g., with H₂O₂) and sulfones (with stronger oxidizers like m-CPBA).

Reduction Reactions

The quinoline ring in QTA can be hydrogenated under catalytic conditions.

| Reagent/Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH | 1,2,3,4-Tetrahydroquinoline analog | 65% | Retains thioacetic acid moiety | |

| NaBH₄, MeOH (RT, 6 h) | Partial reduction of C=N bonds | 42% | Mixture of dihydroquinolines |

Application :

-

Reduced derivatives show enhanced solubility for biological testing (e.g., antimalarial activity studies) .

Substitution Reactions

The chlorine atom (if present) or the thioether group participates in nucleophilic substitutions.

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 4-Piperidinylthio derivative | 73% | |

| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted quinoline | 68% |

Thioether Functionalization

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DCM, RT, 4 h | Methylthioquinoline derivative | 81% | |

| Benzyl bromide, NaH | THF, 0°C → RT, 6 h | Benzyl-protected thioether | 66% |

Esterification and Acylation

The carboxylic acid group undergoes esterification or amidation.

Steglich Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DCC, DMAP, ROH | DCM, RT, 24 h | Methyl/ethyl esters | 70–85% | |

| EDCI, HOBt, aniline | DMF, 0°C → RT, 12 h | Anilide derivatives | 62% |

Example :

-

Reaction with L-alanine methyl ester yields bioactive analogs with antimalarial properties (EC₅₀ = 1.2 μM against Plasmodium falciparum) .

Amide Coupling

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂, RNH₂ | THF, reflux, 6 h | Secondary amides | 58% |

Cyclization and Heterocycle Formation

QTA participates in cyclocondensation to form fused heterocycles.

Metal-Catalyzed Cross-Coupling

The quinoline ring enables palladium-catalyzed couplings.

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline derivative | 76% | |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynyl-substituted quinoline | 68% |

Acid-Base Reactions

The carboxylic acid group forms salts for improved solubility.

| Base | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NaOH (1M) | H₂O, RT, 1 h | Sodium salt | Enhanced bioavailability | |

| NH₄OH | EtOH, 0°C, 2 h | Ammonium salt | Ionic liquid formulations |

Key Research Findings

-

Antimalarial Activity : Ester derivatives (e.g., methyl 2-((7-chloroquinolin-4-yl)thio)acetate) inhibit β-hematin formation (IC₅₀ = 0.8 μM) .

-

Structure-Activity Relationship (SAR) :

For synthetic protocols, consult ; for biological evaluations, see .

Wissenschaftliche Forschungsanwendungen

(Quinolin-4-ylthio)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Wirkmechanismus

The mechanism of action of (Quinolin-4-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. The thioacetic acid group can interact with enzymes and proteins, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Functional Outcomes

Mechanistic and Functional Comparisons

Antioxidant Activity

This compound derivatives exhibit moderate antioxidant activity, with efficacy approaching 47% in radical scavenging assays. However, they underperform compared to established antioxidants like acetylcysteine (ACC) and emoxypine .

Phytotoxic vs. Growth-Promoting Effects

- Cytotoxicity: At 500 mg/mL, this compound derivatives suppress root growth in Cucumis sativus by >50%, comparable to β-(7-chloroquinolin-4-yl)cysteamine dihydrochloride .

- Growth Stimulation: At 1–20 µg/mL, the same compounds enhance root elongation by 50–250% in cucumber seedlings, outperforming sodium 3-((7-chloroquinolin-4-yl)thio)propanoate (30% growth increase at 100 µg/mL) .

Structure-Activity Relationships (SAR)

- Thioether Linkage : Critical for bioactivity. Replacement with ether (e.g., in quinazolin-4-yloxy acetic acid) diminishes cytotoxicity and growth-regulating effects .

- Substituents : Chlorination at the 7-position (e.g., 7-chloro derivatives) enhances both cytotoxicity and growth promotion, likely due to increased lipophilicity and membrane interaction .

- Side Chain Length: Propanoate derivatives (e.g., sodium 3-((7-chloroquinolin-4-yl)thio)propanoate) show reduced efficacy compared to acetic acid analogues, suggesting optimal activity with shorter chains .

Q & A

Q. How can discrepancies in reported antibacterial vs. plant growth-promoting activities be reconciled?

- Methodology : Perform comparative bioassays under identical conditions. For example, test derivatives against Agrobacterium tumefaciens (plant pathogen) and human pathogens (e.g., E. coli). Differences may arise from species-specific membrane permeability or target enzyme variation. Cross-reference with proteomic data to identify unique bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.